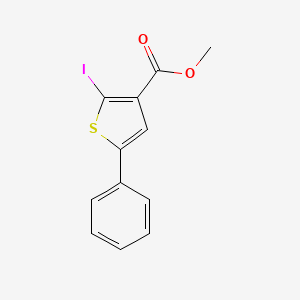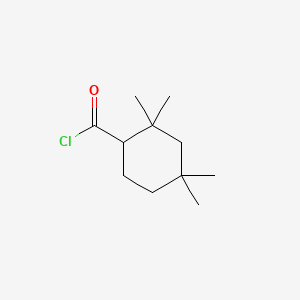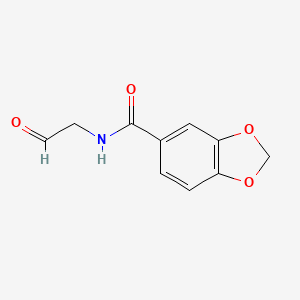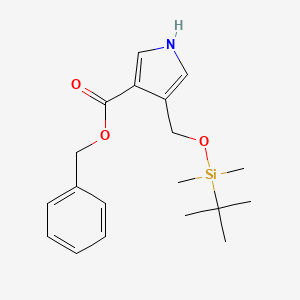
Methyl 2-iodo-5-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-iodo-5-phenylthiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an iodine atom at the 2-position, a phenyl group at the 5-position, and a methyl ester group at the 3-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodo-5-phenylthiophene-3-carboxylate typically involves the iodination of a thiophene derivative followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting iodinated thiophene is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-iodo-5-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
科学研究应用
Methyl 2-iodo-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of methyl 2-iodo-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the phenyl group contribute to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to changes in their structure and function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
- Methyl 2-bromo-5-phenylthiophene-3-carboxylate
- Methyl 2-chloro-5-phenylthiophene-3-carboxylate
- Methyl 2-fluoro-5-phenylthiophene-3-carboxylate
Uniqueness
Methyl 2-iodo-5-phenylthiophene-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromo, chloro, and fluoro analogsAdditionally, the iodine atom can participate in halogen bonding interactions, which can influence the compound’s biological activity and material properties .
属性
分子式 |
C12H9IO2S |
|---|---|
分子量 |
344.17 g/mol |
IUPAC 名称 |
methyl 2-iodo-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H9IO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
JFSTWGDKCFRINO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)


![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)



